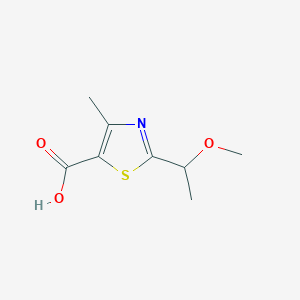
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
説明
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the thiazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully chosen to ensure high efficiency and purity of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in the industrial production process.
化学反応の分析
Types of Reactions: 2-(1-Methoxyethyl)-4-methyl-1,3-thiazole
生物活性
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound notable for its thiazole ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The molecular formula of this compound is C₇H₉N₁O₃S, with a molecular weight of approximately 187.22 g/mol .
Chemical Structure and Properties
The compound features a methoxyethyl group at the second position and a carboxylic acid group at the fifth position of the thiazole ring. These functional groups significantly influence its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉N₁O₃S |
| Molecular Weight | 187.22 g/mol |
| CAS Number | 1376219-45-2 |
Biological Activities
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL .
Table: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Comparison to Reference |
|---|---|---|
| Staphylococcus aureus | 3.91 - 15.62 | Twofold greater than nitrofurantoin |
| Micrococcus luteus | 12.5 | Eight times greater than nitrofurantoin |
| Escherichia coli | Not specified | Notable activity observed |
Anticancer Activity
In vitro studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HT-29) and liver cancer (HepG2) cells. The compound demonstrated an IC50 value of approximately 150 nM for HT-29 cells after 24 hours of incubation .
Table: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 0.150 | Induction of apoptosis |
| HepG2 | Not specified | Cell cycle disruption |
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes and receptors. Interaction studies have indicated that the compound may bind to cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HT-29 Cells : A study conducted on HT-29 colon carcinoma cells showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
- In Vivo Efficacy : In a zebrafish xenotransplantation model, administration of the compound led to minor regression of tumors at a concentration of 0.5 μM, indicating potential therapeutic benefits in vivo .
特性
IUPAC Name |
2-(1-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-4-6(8(10)11)13-7(9-4)5(2)12-3/h5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPRAILKWZVBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















